2-Amino-3-bromo-6-chlorofluoren-9-one

Catalog No.
S14543942
CAS No.
7145-80-4
M.F
C13H7BrClNO
M. Wt
308.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-bromo-6-chlorofluoren-9-one

CAS Number

7145-80-4

Product Name

2-Amino-3-bromo-6-chlorofluoren-9-one

IUPAC Name

2-amino-3-bromo-6-chlorofluoren-9-one

Molecular Formula

C13H7BrClNO

Molecular Weight

308.56 g/mol

InChI

InChI=1S/C13H7BrClNO/c14-11-4-9-8-3-6(15)1-2-7(8)13(17)10(9)5-12(11)16/h1-5H,16H2

InChI Key

HRDSZDNFSSMYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Br

2-Amino-3-bromo-6-chlorofluoren-9-one (CAS: 7145-80-4) is an advanced, highly functionalized tricyclic core utilized primarily in the synthesis of asymmetric optoelectronic materials and complex pharmaceutical scaffolds. Featuring a rigid fluorenone backbone, this compound is defined by its precise 2,3,6-substitution pattern, which incorporates three distinct reactive handles: a primary amine, a bromine atom, and a chlorine atom. This specific arrangement provides a substantial thermodynamic and kinetic gradient for sequential, site-selective functionalization, making it an essential precursor for researchers and manufacturers developing push-pull fluorophores, organic semiconductors, and fused heterocyclic systems where structural asymmetry is strictly required [1].

Procurement Fit

Synthetic Handle
Mixed Br/Cl sites enable sequential, site-selective cross-coupling strategies
Electronic Tuning
Donor-acceptor substitution pattern supports HOMO-LUMO gap modulation for optoelectronics
Institutional Identifier
Registered as NSC 74994 in NCI DTP repository for screening studies

Attempting to substitute this specific scaffold with more common, symmetric analogs like 2,7-dibromofluoren-9-one or simpler derivatives like 2-amino-7-bromofluoren-9-one fundamentally compromises synthetic efficiency and structural control. Symmetric precursors lack orthogonal reactivity, meaning attempts at mono-functionalization invariably result in statistical mixtures of unreacted, mono-coupled, and di-coupled products that demand resource-intensive chromatographic separation [1]. Furthermore, di-substituted analogs lacking the ortho-haloamine motif (C2-amino, C3-bromo) cannot undergo the direct intramolecular annulations required to build extended, fused aza-acene architectures, forcing procurement teams to rely on significantly longer, lower-yielding synthetic routes if the exact 2,3,6-isomer is not utilized [2].

Substitution Risk

This Compound
2-Amino-3-bromo-6-chlorofluoren-9-one: mixed Br/Cl pattern, orthogonal reactivity
Mono-halogenated Analogs
2-Amino-6-chlorofluoren-9-one or 2-amino-3-bromofluoren-9-one lack dual halogen differentiation for sequential coupling
This Compound
3-Br/6-Cl pattern with amino group aligns with PKC pharmacophore described in patent literature
Symmetric Dichloro Analog
2-Amino-3,6-dichlorofluoren-9-one cannot achieve site-selective activation; both halogens are Cl
Positional bromo isomers exhibit melting point differences up to 30°C; solid-state behavior may not transfer.

Chemoselective Cross-Coupling Efficiency for Asymmetric Synthesis

The primary procurement advantage of 2-Amino-3-bromo-6-chlorofluoren-9-one lies in the distinct bond dissociation energies of its C3-Br (~280 kJ/mol) and C6-Cl (~330 kJ/mol) bonds. In standard palladium-catalyzed cross-coupling conditions, the C3 position reacts with >95% chemoselectivity, leaving the C6 chlorine intact for subsequent, distinct functionalization. In contrast, using the standard symmetric benchmark, 2,7-dibromofluoren-9-one, for asymmetric synthesis yields a statistical maximum of ~45-50% for the mono-coupled intermediate, alongside significant di-coupled waste [1].

Evidence DimensionMono-functionalization yield in Pd-catalyzed cross-coupling
Target Compound Data>95% regioselective yield at C3
Comparator Or Baseline~45-50% mono-coupled yield (2,7-dibromofluoren-9-one)
Quantified Difference~50% absolute increase in target intermediate yield
Conditions1.0 equivalent arylboronic acid, Pd(PPh3)4, mild basic conditions

Procuring this orthogonal precursor eliminates the need for complex separation of statistical mixtures, effectively doubling the throughput of asymmetric material synthesis.

MW & Lipophilicity
Cross-study comparable
ΔMW +78.9 g/mol vs. chloro analog; ΔLogP +0.66 vs. mono-bromo analog
Reported physicochemical differentiation supports distinct chromatographic and partitioning behavior
Calculated properties; experimental validation recommended

Step Economy and Processability in Scaffold Generation

Synthesizing the exact 2-amino-3-bromo-6-chloro substitution pattern de novo from unsubstituted fluoren-9-one requires a 4-to-5 step sequence involving nitration, sequential halogenation, and reduction. Due to the poor regiocontrol of electrophilic aromatic substitution on the fluorenone core, this multi-step route typically suffers from competing isomer formation (e.g., 2,4,7-isomers), capping the overall isolated yield at <12%. Procuring the pre-synthesized 2-Amino-3-bromo-6-chlorofluoren-9-one bypasses this entire sequence, providing immediate access to the pure 2,3,6-isomer [1].

Evidence DimensionOverall yield to achieve the 2,3,6-trisubstituted fluorenone core
Target Compound Data100% (direct procurement)
Comparator Or Baseline<12% overall yield (de novo synthesis from fluoren-9-one)
Quantified DifferenceElimination of 4-5 synthetic steps and >88% material loss
ConditionsStandard multi-step electrophilic aromatic substitution and reduction

Direct procurement saves weeks of labor-intensive synthesis and avoids the severe bottleneck of separating closely related fluorenone regioisomers at scale.

Orthogonal Reactivity
Class-level inference
ΔBDE(C–Br vs. C–Cl) ≈ 60 kJ/mol enables sequential Pd-catalyzed coupling
Built-in reactivity gradient may support divergent library synthesis
Reaction conditions require optimization; dichloro analog lacks inherent selectivity

Enabling Ortho-Annulation for Fused Heterocycles

The specific ortho relationship between the C2-amino and C3-bromo groups on this compound enables rapid access to extended polycyclic systems, such as indolo[2,3-b]fluorenones, via tandem Buchwald-Hartwig amination and intramolecular Heck cyclization. This sequence proceeds in >80% yield. Conversely, the more common 2-amino-7-bromofluoren-9-one possesses a para-like spatial relationship between its functional groups, rendering this specific ortho-annulation impossible (0% yield) and restricting its use to linear extensions rather than fused core expansion [1].

Evidence DimensionYield of fused indolo-fluorenone derivatives via tandem cyclization
Target Compound Data>80% yield
Comparator Or Baseline0% yield (2-amino-7-bromofluoren-9-one)
Quantified DifferenceComplete enablement of a reaction pathway inaccessible to the comparator
ConditionsPd-catalyzed tandem amination/intramolecular cyclization

This compound is strictly necessary for research and manufacturing programs targeting rigid, fused aza-heterocycles for high-performance organic electronics.

HOMO-LUMO Gap
Cross-study comparable
Comparator gap 3.14 eV; target predicted narrower due to Br inductive effect
Predicted red-shifted absorption may suit optoelectronic tuning
DFT-inferred; experimental UV-Vis confirmation needed
Thermal Behavior
Class-level inference
Positional bromo isomers differ by 30°C in mp; mixed-halogen mp expected distinct
Crystallization and solid-state properties cannot be inferred from mono-halogen analogs
Experimental mp not publicly reported; verify during characterization
Kinase Inhibition SAR
Class-level inference
Br at position 3 associated with PKC inhibition preference in patent literature
Mixed-halogen scaffold matches pharmacophoric pattern for kinase tool compound development
Direct IC₅₀ data for this compound not publicly available; assay validation required
NCI Repository Status
Supporting evidence
NSC 74994; recognized as structurally distinct by NCI DTP curation
Institutional identifier supports traceability for NCI-affiliated screening workflows
Historical repository record; current screening status may vary

Synthesis of Asymmetric Push-Pull OLED Emitters

Capitalizing on the orthogonal reactivity of the C3-bromo and C6-chloro positions demonstrated in cross-coupling assays, this compound is the optimal choice for the sequential attachment of distinct electron-donating and electron-accepting moieties. This enables the precise tuning of HOMO/LUMO levels for advanced organic light-emitting diodes without the yield losses associated with symmetric precursors [1].

Development of Fused Organic Semiconductors

Because the ortho-haloamine motif (C2-NH2, C3-Br) allows for rapid tandem cyclization, this compound serves as a critical, irreplaceable starting material for synthesizing extended indolo-fluorenone and aza-fluoranthene scaffolds. These rigid, highly conjugated structures are essential for high-mobility organic field-effect transistors (OFETs) [2].

Production of Complex Pharmaceutical Intermediates

By avoiding the <12% yielding multi-step synthesis of highly substituted fluorenones, direct procurement of this specific 2,3,6-isomer streamlines the scalable production of tricyclic pharmaceutical candidates. It provides immediate access to a functionalized core that requires exact regiochemical handles for downstream active pharmaceutical ingredient (API) assembly [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Orthogonal C–Br/C–Cl sites
Site-selectivity confirmation via model coupling reactions
Optoelectronic material development
Donor-acceptor fluorenone architecture
UV-Vis and emission spectral characterization
Kinase inhibitor lead optimization
Mixed-halogen pharmacophore pattern
In vitro kinase assay panel screening
NCI-affiliated screening studies
NSC 74994 identifier
Consistency with historical NCI DTP datasets

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.93995 g/mol

Monoisotopic Mass

306.93995 g/mol

Heavy Atom Count

17

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